4-[({(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid
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Overview
Description
4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazinane ring, chlorophenyl groups, and a benzoic acid moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.
Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced through substitution reactions, typically using chlorinated aromatic compounds.
Formation of the Benzoic Acid Moiety: The benzoic acid group is incorporated through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID
- 2-(2-(4-CHLOROPHENYL)ACETYL)BENZOIC ACID
- 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE DERIVATIVES
Uniqueness
What sets 4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C25H19Cl2N3O4S |
---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)imino-3-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C25H19Cl2N3O4S/c26-17-5-1-15(2-6-17)14-30-22(31)13-21(35-25(30)29-20-11-7-18(27)8-12-20)23(32)28-19-9-3-16(4-10-19)24(33)34/h1-12,21H,13-14H2,(H,28,32)(H,33,34) |
InChI Key |
WCVLSQACDFVQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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